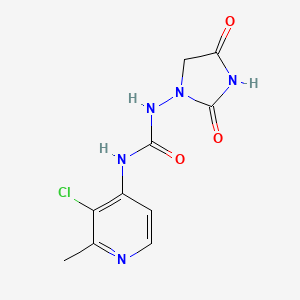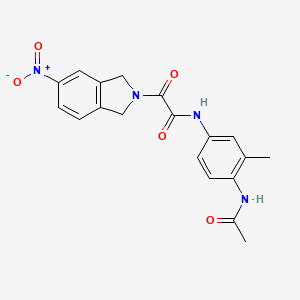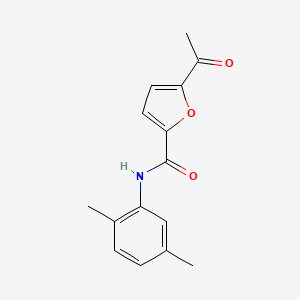![molecular formula C15H12F3NO3 B7429004 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B7429004.png)
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including COX-2 and 5-lipoxygenase. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide may have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory activity. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting potential anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potent activity against certain enzymes and cancer cells, making it a valuable tool compound for the study of these biological processes. However, one limitation is that this compound may have limited solubility in certain solvents, which may affect its activity and bioavailability in certain assays.
Orientations Futures
There are several future directions for the study of 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide. One direction is to further investigate the mechanism of action of this compound, particularly with respect to its inhibitory activity against enzymes and cancer cells. Additionally, future studies could explore the potential therapeutic applications of this compound in various disease models. Finally, further optimization of the synthesis method for this compound could lead to improved yields and increased availability for scientific research.
Méthodes De Synthèse
The synthesis of 5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then converted to the final compound through a series of reactions involving acid hydrolysis and amide formation.
Applications De Recherche Scientifique
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been used as a tool compound for the study of various biological processes, including protein-protein interactions and enzyme inhibition.
Propriétés
IUPAC Name |
5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-8-3-4-10(7-11(8)15(16,17)18)19-14(21)13-6-5-12(22-13)9(2)20/h3-7H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXREXAQRVOVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-nitrophenyl)-2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]propanamide](/img/structure/B7428922.png)
![methyl N-[4-[[4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carbonyl]amino]phenyl]carbamate](/img/structure/B7428927.png)

![Ethyl 2-chloro-5-[[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7428940.png)

![Tert-butyl 2-methyl-4-[(2-methyl-3-phenylpyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B7428950.png)

![N-(4-tert-butylcycloheptyl)-N'-[4-(ethylcarbamoyl)phenyl]oxamide](/img/structure/B7428963.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-2-(trifluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7428969.png)

![3-[5-[2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-prop-2-ynylbenzamide](/img/structure/B7428981.png)
![N-[2-(3-fluorophenoxy)propyl]-N'-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]oxamide](/img/structure/B7428995.png)

